molecular formula C13H11NO2 B1204783 N-Hydroxy-N-phenylbenzamide CAS No. 304-88-1

N-Hydroxy-N-phenylbenzamide

Cat. No.: B1204783
CAS No.: 304-88-1
M. Wt: 213.23 g/mol
InChI Key: YLYIXDZITBMCIW-UHFFFAOYSA-N
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Mechanism of Action

N-Hydroxy-N-phenylbenzamide, also known as N-Phenylbenzohydroxamic acid, N-Benzoyl-N-phenylhydroxylamine, or N-Hydroxybenzanilide, is an organic compound with the molecular formula C13H11NO2 . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Biochemical Pathways

It has been used in the photometric determination of vanadium, separation of tantalum and niobium, and the gravimetric determination of scandium, zirconium, molybdenum, beryllium, iron, titanium, aluminum, and copper . It has also been used in the colorimetric determination of cobalt, cerium, titanium, and vanadium .

Pharmacokinetics

It is known that the compound is practically insoluble in water but soluble in ethanol, benzene, ether, chloroform, cyclohexanone, and glacial acetic acid . It has a very low solubility in cold water, with a solubility of about 0.5% in hot water .

Result of Action

It has been used in various chemical reactions and determinations, indicating that it can interact with certain molecules and ions to cause changes at the molecular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to be stable under normal conditions but incompatible with strong oxidizing agents . It is also sensitive to light and easily absorbs moisture . Therefore, it should be stored in a cool, dry, and well-ventilated place, away from fire and flammable materials .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation Reaction: One common method for synthesizing N-Hydroxy-N-phenylbenzamide involves the condensation of benzoic acid with aniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    Nucleophilic Substitution: Another method involves the reaction of benzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods: Industrial production of this compound often employs the condensation reaction due to its high yield and efficiency. The process involves large-scale reactors and controlled conditions to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-Hydroxy-N-phenylbenzamide is used as a reagent in organic synthesis, particularly in the formation of amides and hydroxamic acids. It is also employed in the study of complexation reactions with metal ions .

Biology: In biological research, this compound is used to study enzyme inhibition, particularly metalloproteinases. It acts as a chelating agent, binding to metal ions in the active sites of enzymes .

Medicine: Its ability to inhibit metalloproteinases makes it a candidate for anti-cancer and anti-inflammatory drug development .

Industry: In the industrial sector, it is used in the production of dyes, pigments, and as an intermediate in the synthesis of various organic compounds .

Comparison with Similar Compounds

  • N-Benzoyl-N-phenylhydroxylamine
  • N-Phenylhydroxylamine
  • Benzhydroxamic acid

Uniqueness: N-Hydroxy-N-phenylbenzamide is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property makes it particularly useful in enzyme inhibition studies and as a reagent in organic synthesis .

Properties

IUPAC Name

N-hydroxy-N-phenylbenzamide
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InChI

InChI=1S/C13H11NO2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,16H
Source PubChem
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InChI Key

YLYIXDZITBMCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
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DSSTOX Substance ID

DTXSID6059788
Record name N-Phenylbenzohydroxamic acid
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Molecular Weight

213.23 g/mol
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Physical Description

Powder or fibers; [Alfa Aesar MSDS]
Record name N-Benzoyl-N-phenylhydroxylamine
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CAS No.

304-88-1
Record name N-Benzoyl-N-phenylhydroxylamine
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Record name N-Benzoyl-N-phenylhydroxylamine
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Record name N-Benzoyl-N-phenylhydroxylamine
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Record name Benzamide, N-hydroxy-N-phenyl-
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Record name N-hydroxy-N-phenylbenzamide
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

DBU (3.8 mg, 0.025 mmol) was added under argon to a solution of benzaldehyde (106 mg, 1 mmol), nitrosobenzene (107 mg, 1 mmol) and catalyst (1.82 mg, 0.005 mmol) in dichloromethane (5 mL). The reaction mixture was stirred at room temperature for 10 min. The solvent was removed under vacuum, and the residue was purified by flash silica gel column chromatography using hexane and ethyl acetate as the eluents.
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3.8 mg
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106 mg
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107 mg
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1.82 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Hydroxy-N-phenylbenzamide
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N-Hydroxy-N-phenylbenzamide
Reactant of Route 3
N-Hydroxy-N-phenylbenzamide
Customer
Q & A

Q1: What is the molecular formula and weight of PBHA?

A1: The molecular formula of PBHA is C13H11NO2, and its molecular weight is 213.23 g/mol.

Q2: What spectroscopic data is available for PBHA?

A2: Research has utilized various spectroscopic techniques to characterize PBHA, including:

  • Infrared (IR) Spectroscopy: IR spectroscopy reveals characteristic bands corresponding to the amide carbonyl (C=O), hydroxyl (O-H), and other functional groups. [, ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide insights into the structure and conformation of PBHA. [, ]
  • UV-Vis Spectroscopy: UV-Vis spectroscopy helps study PBHA's interactions with metal ions and other molecules, revealing characteristic absorption bands. [, , , ]

Q3: Does PBHA exhibit solvent-dependent conformational changes?

A3: Yes, PBHA demonstrates solvent-dependent conformational switching. Studies using NMR have shown that it exists primarily in the cis form in non-polar solvents like CD2Cl2. In contrast, the trans form is favored in polar aprotic solvents like acetone-d6. Interestingly, a mixture of both conformers is observed in polar protic solvents like methanol-d4. This behavior is attributed to the varying strengths of intramolecular hydrogen bonding and solvation effects in different solvents. []

Q4: What is known about the stability of PBHA under various conditions?

A4: PBHA's stability can be affected by factors such as pH, temperature, and solvent. It generally exhibits good stability in acidic conditions but is susceptible to hydrolysis in alkaline environments. [, , ] Research also suggests that PBHA undergoes degradation in the presence of strong oxidizing agents. []

Q5: Are there formulation strategies to improve the stability or solubility of PBHA?

A5: While specific formulation strategies for PBHA are not extensively covered in the provided literature, its solubility can be enhanced in mixed solvent systems. Studies have shown increased PBHA solubility in mixtures of water with organic solvents like dioxane, methanol, and ethanol. [, ] Further research is necessary to explore specific formulation approaches to improve its stability, solubility, or bioavailability for different applications.

Q6: How does PBHA interact with metal ions?

A6: PBHA acts as a bidentate ligand, coordinating to metal ions through its carbonyl and hydroxyl oxygen atoms. [, , ] It forms colored complexes with various metal ions, including vanadium, molybdenum, zirconium, and copper, making it valuable in analytical chemistry for extraction and spectrophotometric determination of these metals. [, , , , , , ]

Q7: Can you explain PBHA's use in the extraction and determination of specific metals?

A7: PBHA exhibits selectivity toward various metal ions under specific conditions:

  • Vanadium: PBHA forms a colored complex with vanadium(V) that can be extracted into chloroform. This property allows for the spectrophotometric determination of vanadium in various matrices, including environmental samples and biological tissues. [, , ]
  • Molybdenum: A similar approach is employed for molybdenum determination, where its complex with PBHA is extracted and analyzed spectrophotometrically. This method has been successfully used for molybdenum analysis in steel samples. [, ]
  • Zirconium: PBHA forms a colorless complex with zirconium(IV) extractable into chloroform. The extract can be further reacted with phenylfluorone to develop a colored complex for spectrophotometric determination. This method tolerates the presence of various other ions, allowing for zirconium analysis in complex matrices like zircon sand. []

Q8: How does PBHA interact with DNA and RNA?

A8: Studies indicate that PBHA can bind to nucleic acids:

  • DNA: Research suggests that PBHA interacts with calf thymus DNA (ct-DNA) primarily through an intercalative mode, potentially involving hydrogen bonding. [, , ] This interaction is supported by observations like hyperchromicity and blue shifts in UV-Vis spectra.
  • RNA: PBHA shows a strong binding affinity for torula yeast RNA (t-RNA), evident from enhanced fluorescence intensity upon interaction. [, ] Further research is needed to fully elucidate the specific binding modes and potential biological implications of PBHA's interaction with nucleic acids.

Q9: Does PBHA exhibit any catalytic properties?

A9: Research indicates that PBHA can participate in catalytic reactions:

  • Hydrolysis of Esters: PBHA and its derivatives have been shown to catalyze the hydrolysis of p-nitrophenyl diphenyl phosphinate. This catalytic activity is enhanced in the presence of cationic surfactants, suggesting the involvement of micellar catalysis. [, ]

Q10: Has PBHA been investigated for its antioxidant activity?

A10: Yes, PBHA has demonstrated antioxidant properties in several studies. It scavenges DPPH radicals, inhibits β-Carotene-Linoleate thiocyanate bleaching, and protects DNA from peroxide-induced cleavage. [] This antioxidant activity is attributed to the presence of the hydroxamic acid functional group, which can donate hydrogen atoms or electrons to neutralize free radicals.

Q11: Have computational methods been used to study PBHA?

A11: Yes, computational chemistry techniques, particularly molecular docking, have been employed to study PBHA's interaction with biomolecules like DNA and RNA. These studies provide insights into the potential binding modes, affinities, and molecular interactions governing these interactions. [, ]

Q12: What is known about the structure-activity relationship (SAR) of PBHA and its derivatives?

A12: SAR studies on PBHA and its analogs reveal that:

  • Substituents on the N-phenyl ring: Introducing electron-withdrawing or electron-donating groups on the N-phenyl ring can influence the acidity of the hydroxamic acid group and, consequently, affect its metal-chelating properties and biological activities. [, ] For instance, incorporating electron-withdrawing groups generally enhances the acidity, leading to stronger metal binding.
  • Modifications to the hydroxamic acid group: Altering the hydroxamic acid moiety can significantly impact its activity. Replacing it with other functional groups might abolish or alter its metal-binding characteristics and biological effects. []

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